molecular formula C6H6N2O B1334328 2-(Formylamino)pyridine CAS No. 34813-97-3

2-(Formylamino)pyridine

Cat. No.: B1334328
CAS No.: 34813-97-3
M. Wt: 122.12 g/mol
InChI Key: NOCSAAHHSOQRCI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Formylamino)pyridine can be synthesized through several methods. One common approach involves the formylation of 2-aminopyridine using formic acid or formic acid derivatives under acidic conditions. The reaction typically proceeds as follows:

2-Aminopyridine+Formic AcidThis compound+Water\text{2-Aminopyridine} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} 2-Aminopyridine+Formic Acid→this compound+Water

Another method involves the use of formylating agents such as formyl chloride or formamide in the presence of a catalyst like aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are commonly used to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Formylamino)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: HNO3/H2SO4 (nitration), Cl2/FeCl3 (chlorination), SO3/H2SO4 (sulfonation)

Major Products:

    Oxidation: 2-(Carboxyamino)pyridine

    Reduction: 2-(Hydroxymethylamino)pyridine

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced

Comparison with Similar Compounds

2-(Formylamino)pyridine can be compared with other similar compounds, such as:

Uniqueness: The presence of both the formyl and amino groups in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis and a versatile ligand in coordination chemistry .

Properties

IUPAC Name

N-pyridin-2-ylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-5-8-6-3-1-2-4-7-6/h1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCSAAHHSOQRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396339
Record name N-(2-Pyridyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34813-97-3
Record name N-(2-Pyridyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(pyridin-2-yl)formamide
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a solution of sodium methoxide (176 mL, 25 wt %, 0.81 mol) in 500 mL of methanol was added 2-aminopyridine (30.0 g, 0.32 mol) and the resulting solution was stirred at 40° C. for 30 minutes. Ethyl formate (220 mL, 2.76 mol) was then added dropwise and the reaction mixture was stirred overnight at 40° C. After cooling to room temperature, 250 mL of H2O and 250 mL of CH2Cl2 were added and conc. HCl (˜40 mL) was added dropwise until pH ˜5. Most of the methanol was evaporated and the resulting mixture was extracted with 3×150 mL of CH2Cl2. The combined organic portions were washed with 250 mL of H2O and 150 mL of brine and dried over Na2SO4. After evaporation of the solvent, 20.2 g of crude solid was obtained and distilled on a Kugelrohr at an oven temperature of 140° C. to yield 18.98 g of a white solid as the product.
Name
sodium methoxide
Quantity
176 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Formylamino)pyridine
Reactant of Route 2
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2-(Formylamino)pyridine
Reactant of Route 3
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Reactant of Route 4
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2-(Formylamino)pyridine
Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 2-(formylamino)pyridine in the context of the research on halo-1,8-naphthyridines?

A: The study found that this compound is formed as an unexpected byproduct in the reaction of both 3-chloro-1,8-naphthyridine and 4-chloro-1,8-naphthyridine with potassium amide in liquid ammonia []. This finding, along with the identification of 2-amino-3-ethynylpyridine, indicates a cleavage of the bond between the C(2) and C(3) atoms in the naphthyridine ring system under these reaction conditions [].

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